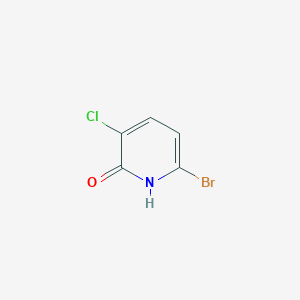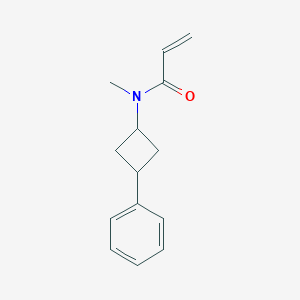![molecular formula C22H19N5O5 B2991999 6-甲基-4-[3-(3-硝基苯基)-1-苯基-1H-吡唑-4-基]-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸甲酯 CAS No. 431909-83-0](/img/structure/B2991999.png)
6-甲基-4-[3-(3-硝基苯基)-1-苯基-1H-吡唑-4-基]-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of nitrophenyl and phenyl groups also suggests that this compound could have interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the addition of the phenyl and nitrophenyl groups. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic core, while the phenyl and nitrophenyl groups could add to the compound’s overall stability and reactivity .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The nitrophenyl group could be reduced to an aminophenyl group, for example. The compound could also undergo electrophilic substitution reactions at the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its overall size, the presence of polar groups, and its aromaticity could influence properties like its solubility, melting point, and reactivity .科学研究应用
Antibacterial Activity
Dihydropyrimidine derivatives have been studied for their antibacterial properties. The hydrogen bonding interactions within the molecule’s structure, such as the C30–H31–O22 interaction, contribute to its potential antibacterial capabilities. Docking experiments suggest that these compounds could be more effective against certain bacteria like Staphylococcus aureus compared to others .
Antifungal Applications
These compounds also exhibit antifungal activities. Their effectiveness against fungal infections makes them valuable for developing new antifungal agents, which is crucial given the rising resistance to existing antifungal drugs .
Antiproliferative and Antitumor Properties
The antiproliferative and antitumor actions of dihydropyrimidine derivatives make them candidates for cancer research. They can potentially inhibit the growth of cancer cells, which is a significant step towards developing new anticancer therapies .
Cardiotonic Potential
The cardiotonic actions of dihydropyrimidine derivatives suggest they could be used to strengthen cardiac muscle contractions. This application is particularly relevant for treating heart failure and other cardiac conditions .
Anti-inflammatory Uses
Due to their anti-inflammatory properties, these compounds are being explored for the treatment of various inflammatory disorders. They could provide a new avenue for managing conditions characterized by inflammation .
作用机制
未来方向
The study of pyrimidine derivatives is a rich field with many potential future directions. These compounds have a wide range of applications, from medicinal chemistry to materials science . Further studies could explore the synthesis, properties, and potential applications of this specific compound.
属性
IUPAC Name |
methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5/c1-13-18(21(28)32-2)20(24-22(29)23-13)17-12-26(15-8-4-3-5-9-15)25-19(17)14-7-6-10-16(11-14)27(30)31/h3-12,20H,1-2H3,(H2,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHPMOWMRHIOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

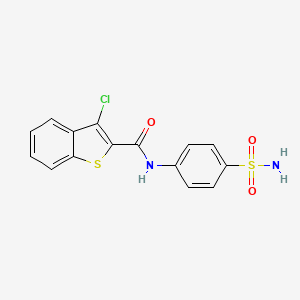
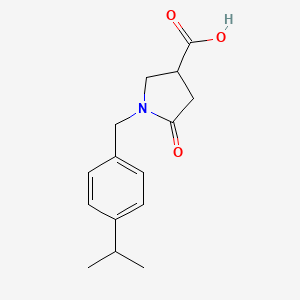

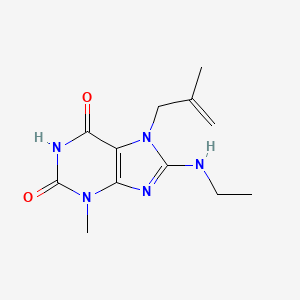
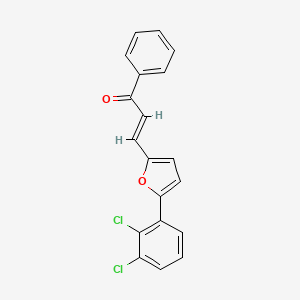
![1-(3-Chloro-4-methoxyphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2991926.png)
![1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-](/img/structure/B2991928.png)
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2991930.png)
![3-cinnamyl-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2991931.png)
